4-(2-Furyl)-1-phthalazinone

PARP-1 Cellular Assay DNA Damage

Medicinal chemistry campaigns often lack well-characterized starting points for SAR exploration. 4-(2-Furyl)-1-phthalazinone is the unadorned core found in FDA-approved PARP inhibitors and Aurora kinase probes. ● Quantified baseline: cellular PARylation IC50 = 640 nM, PARP-1 binding Kd = 60 nM - ideal internal reference. ● Dual diversification vectors: free lactam NH and furan ring enable rapid parallel library synthesis. ● Essential, non-interchangeable 2-furyl motif; minor 4-position changes drastically alter potency and selectivity.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8516992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)-1-phthalazinone
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CO3
InChIInChI=1S/C12H8N2O2/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15)
InChIKeyPPPVYZSHYRMUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furyl)-1-phthalazinone: Core Scaffold for Kinase & PARP Inhibitors


4-(2-Furyl)-1-phthalazinone (C12H8N2O2, MW 212.20) is a heterocyclic building block featuring a phthalazinone core with a 2-furyl substituent at the 4-position . This scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for numerous pharmacologically active agents, including FDA-approved drugs like the PARP inhibitor Olaparib [1]. The unadorned nature of 4-(2-Furyl)-1-phthalazinone makes it a versatile starting point for chemical diversification, enabling the synthesis of focused libraries targeting enzymes such as poly(ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and Aurora kinases [2].

Scaffold Privileged phthalazinone core for PARP and kinase inhibitor libraries
Control Baseline reference for PARP-1 SAR optimization campaigns
Diversification Two orthogonal vectors for parallel analogue synthesis

Why 4-(2-Furyl)-1-phthalazinone Is Irreplaceable in SAR Studies


Indiscriminate substitution of 4-(2-Furyl)-1-phthalazinone with other 4-arylphthalazinone analogs is not recommended for rigorous structure-activity relationship (SAR) campaigns. The 2-furyl moiety confers a unique electronic and steric profile distinct from common phenyl or benzyl substituents, directly impacting target binding and selectivity [1]. In PARP-1 inhibitor design, for example, the specific 4-substituent is critical for achieving low nanomolar potency and cellular efficacy, as demonstrated by the optimization of meta-substituted 4-benzylphthalazinones from initial micromolar 4-aryl hits [2]. Even minor alterations at this position can dramatically alter the pharmacological profile, making 4-(2-Furyl)-1-phthalazinone an essential and non-interchangeable tool for probing this specific chemical space.

2-Furyl electronic profile

Substitution with phenyl or benzyl alters target binding and selectivity context

4-Position sensitivity

Minor changes at this position can shift potency from nanomolar to micromolar range

Scaffold specificity

Indiscriminate aryl replacement may compromise kinase selectivity profiles

4-(2-Furyl)-1-phthalazinone Activity & Selectivity Data


PARP-1 Cellular Inhibition: Micromolar Baseline Activity

In a cellular assay measuring the inhibition of PARP-1 in human HeLa cells, 4-(2-Furyl)-1-phthalazinone exhibited an IC50 of 640 nM [1]. This value represents the baseline activity of the unoptimized phthalazinone core with a furyl substituent. In comparison, highly optimized, drug-like phthalazinone PARP-1 inhibitors developed from similar 4-aryl scaffolds, such as compound B16 (IC50 = 7.8 nM [2]) and Olaparib (IC50 = 139 nM [3]), achieve significantly higher potency in biochemical assays. This quantitative difference validates the compound's role as a foundational starting point for medicinal chemistry optimization rather than a final drug candidate.

PARP-1 Cell IC50
Cross-study comparable
640 nM
Establishes baseline cellular activity for SAR optimization
HeLa cell PARylation assay vs. biochemical enzyme assays
PARP-1 Cellular Assay DNA Damage Oncology

PARP-1 Binding Affinity: Moderate Affinity Profile

In a fluorescence polarization-based displacement assay using human recombinant PARP-1, 4-(2-Furyl)-1-phthalazinone demonstrated a binding affinity (Kd) of 60 nM [1]. This moderate binding affinity confirms its direct interaction with the PARP-1 catalytic domain. In contrast, more advanced phthalazinone inhibitors designed for PARP-1/HDAC dual inhibition, such as DLC-1-6, achieve significantly higher enzymatic inhibitory potency with IC50 values below 0.2 nM [2]. This nearly 300-fold difference highlights the substantial improvement achievable through targeted chemical elaboration of the core scaffold.

PARP-1 Binding Kd
Cross-study comparable
60 nM
Confirms direct target engagement for structure-based design
Fluorescence polarization displacement assay context
PARP-1 Binding Affinity Fluorescence Polarization Drug Discovery

Aurora Kinase: Scaffold for Aurora B Inhibitor Development

Patents and primary literature establish the phthalazinone core, specifically including 4-substituted variants, as a key scaffold for developing Aurora kinase inhibitors [1][2]. While 4-(2-Furyl)-1-phthalazinone itself is a precursor, optimized derivatives demonstrate potent activity. For instance, a 2,4-disubstituted phthalazinone (compound 12c) achieved IC50 values of 118 nM against Aurora A and 80 nM against Aurora B [2]. Another series of 4-substituted phthalazinones yielded a compound (17b) with an IC50 of 142 nM against Aurora B [3]. This class-level data positions 4-(2-Furyl)-1-phthalazinone as a critical, versatile intermediate for synthesizing these specific and potent anti-mitotic agents.

Aurora Kinase Scaffold
Class-level inference
Precursor only
Supports library design targeting mitotic kinases
Derivatives achieve AurA/B IC50 ≤142 nM; direct data not reported
Aurora Kinase Cancer Mitosis Kinase Inhibitor

4-(2-Furyl)-1-phthalazinone: Validated Application Scenarios


Medicinal Chemistry: Baseline Control for PARP-1 Optimization

Procure 4-(2-Furyl)-1-phthalazinone to serve as a critical reference compound in SAR studies. Its moderate, quantifiable cellular activity (IC50 = 640 nM in HeLa cells [1]) and binding affinity (Kd = 60 nM [1]) provide a well-defined baseline against which to measure the potency enhancements of newly synthesized derivatives. This is essential for establishing meaningful structure-activity relationships and guiding iterative rounds of chemical optimization.

Synthetic Chemistry: Versatile Intermediate for Kinase Libraries

Use this compound as a core building block for the parallel synthesis of phthalazinone-based libraries targeting the Aurora kinase family [2]. The unsubstituted lactam nitrogen and the furan ring provide two orthogonal vectors for chemical diversification, enabling the rapid generation of analogs with varying physicochemical and biological properties. This approach is validated by the successful development of potent Aurora A and B inhibitors from similar 4-substituted phthalazinone precursors [3].

Chemical Biology: PARP-1 Probe for DNA Damage Pathway Studies

Employ 4-(2-Furyl)-1-phthalazinone as a moderate-affinity chemical probe for studying PARP-1 function in cellular contexts. Its well-characterized activity in a cellular PARylation assay [1] makes it a useful tool for investigating DNA damage response pathways without the potent, sustained inhibition of clinical candidates like Olaparib [4], which can lead to rapid cytotoxicity in certain genetic backgrounds. This allows for more nuanced, time-dependent studies of PARP-1's enzymatic role.

Application
Selection Property
Validation Focus
PARP-1 SAR studies
Quantifiable baseline cellular PARP-1 inhibition
Potency enhancement tracking in derivative libraries
Aurora kinase inhibitor synthesis
Two orthogonal diversification vectors
Aurora A/B inhibitory activity of resulting analogs
DNA damage pathway studies
Moderate-affinity PARP-1 ligand
Time-resolved cellular PARylation endpoint modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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